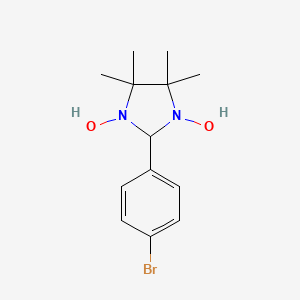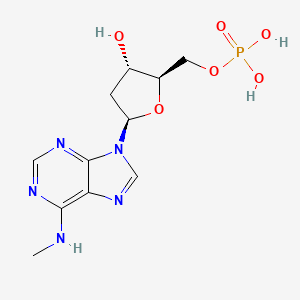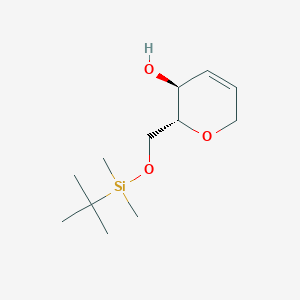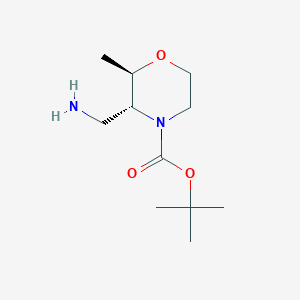![molecular formula C10H9N3O3S B12929852 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole CAS No. 88251-67-6](/img/structure/B12929852.png)
2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 4-methoxy-2-nitrophenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole typically involves the reaction of 4-methoxy-2-nitrophenylthiol with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Substitution: Formation of various substituted imidazole derivatives.
Reduction: Formation of 2-((4-Methoxy-2-aminophenyl)thio)-1H-imidazole.
Applications De Recherche Scientifique
2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Methoxyphenyl)thio)-1H-imidazole
- 2-((4-Nitrophenyl)thio)-1H-imidazole
- 2-((4-Methoxy-2-nitrophenyl)thio)-1H-benzimidazole
Uniqueness
2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its reactivity and biological activity
Propriétés
Numéro CAS |
88251-67-6 |
|---|---|
Formule moléculaire |
C10H9N3O3S |
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
2-(4-methoxy-2-nitrophenyl)sulfanyl-1H-imidazole |
InChI |
InChI=1S/C10H9N3O3S/c1-16-7-2-3-9(8(6-7)13(14)15)17-10-11-4-5-12-10/h2-6H,1H3,(H,11,12) |
Clé InChI |
VPJJTDYCSKHNCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)SC2=NC=CN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


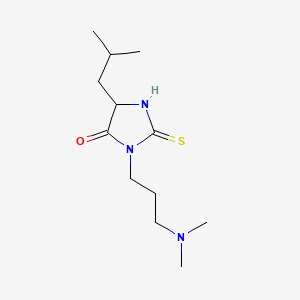

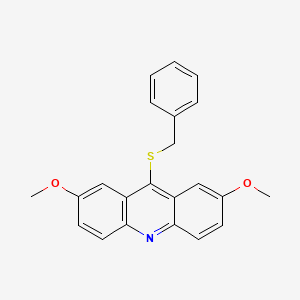

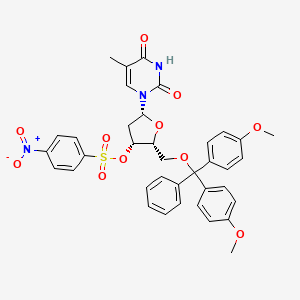

![[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B12929807.png)
![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)
![8-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12929816.png)
